Cas no 142785-14-6 (Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI))
142785-14-6 structure
Product Name:Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI)
Numero CAS:142785-14-6
MF:C60H96N4O14Sn4
MW:1572.26265525818
CID:207425
PubChem ID:54695535
Update Time:2025-04-19
Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI)
- 5-amino-2-carboxyphenolate,butane,oxygen(2-),tin(4+)
- Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-...
- 4-amino-2-hydroxy-benzoate
- Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- butane
- NSC 628561
- NSC-628561
- oxygen(-2) anion
- tetrastannic
- Tin, bis(mu-(4-amino-2-hydroxybenzoato-O1:O1')bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-mu3-oxotetra-, stereoisomer
- 5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+)
- 4-amino-2-hydroxybenzoate;butane;oxygen(2-);tin(4+)
- 142785-14-6
-
- Inchi: 1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4
- Chiave InChI: VMMMTEQKFGICFB-UHFFFAOYSA-J
- Sorrisi: [Sn+4].[Sn+4].[Sn+4].[Sn+4].[O-]C1C=C(C=CC=1C(=O)O)N.[O-]C1C=C(C=CC=1C(=O)O)N.[O-]C1C=C(C=CC=1C(=O)O)N.[O-]C1C=C(C=CC=1C(=O)O)N.[O-2].[O-2].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-].C(C)C[CH2-]
Proprietà calcolate
- Massa esatta: 1570.300047
- Massa monoisotopica: 1576.30109
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 26
- Conta atomi pesanti: 82
- Conta legami ruotabili: 8
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 18
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 348
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 380.8°Cat760mmHg
- Punto di infiammabilità: 184.1°C
Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI) Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
142785-14-6 (Tin, bis[m-(4-amino-2-hydroxybenzoato-O1:O1')]bis(4-amino-2-hydroxybenzoato-O1)octabutyldi-m3-oxotetra-, stereoisomer (9CI)) Prodotti correlati
- 65-49-6(4-Aminosalicylic acid)
- 89-57-6(5-Aminosalicylic Acid)
- 133-09-5(Benzoic acid,4-amino-2-hydroxy-, potassium salt (1:1))
- 859964-08-2(Mesalazine-3-carboxylic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso